N-cyclopropyl-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide
Description
N-cyclopropyl-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C15H17N5O2 |
|---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
N-cyclopropyl-4-pyrido[3,4-d]pyrimidin-4-ylmorpholine-2-carboxamide |
InChI |
InChI=1S/C15H17N5O2/c21-15(19-10-1-2-10)13-8-20(5-6-22-13)14-11-3-4-16-7-12(11)17-9-18-14/h3-4,7,9-10,13H,1-2,5-6,8H2,(H,19,21) |
InChI Key |
PJTKBLLFORHGJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=NC4=C3C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclopropyl-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide involves several steps, starting from the appropriate pyrido[3,4-d]pyrimidine precursor. The synthetic route typically includes the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrido[3,4-d]pyrimidine core.
Morpholine Introduction: The morpholine ring is then introduced through a nucleophilic substitution reaction.
Carboxamide Formation: Finally, the carboxamide group is introduced to complete the synthesis of this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
N-cyclopropyl-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the cyclopropyl group can be replaced with other functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclopropyl-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the disruption of specific cellular pathways and processes, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-cyclopropyl-4-{pyrido[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and are known for their biological activities, including CDK2 inhibition.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a different arrangement of the pyrimidine ring but exhibit similar biological properties.
Triazolo[1,5-c]pyrimidine derivatives: These compounds contain an additional triazole ring and are studied for their potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
